cis-4-(Aminomethyl)cyclohexanol hydrochloride

Medicinal Chemistry Stereochemistry Pharmacophore Modeling

cis-4-(Aminomethyl)cyclohexanol hydrochloride is a bifunctional cyclohexane derivative with a precisely defined cis-1,4-disubstitution pattern, featuring both an aminomethyl (-CH2NH2) group and a hydroxyl (-OH) group in a cis relationship on the cyclohexane ring. This hydrochloride salt (C7H16ClNO, MW 165.66) provides a stable, preformed cationic intermediate with enhanced aqueous solubility and handling characteristics for downstream synthesis.

Molecular Formula C7H16ClNO
Molecular Weight 165.66
CAS No. 1394042-77-3
Cat. No. B2889535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-4-(Aminomethyl)cyclohexanol hydrochloride
CAS1394042-77-3
Molecular FormulaC7H16ClNO
Molecular Weight165.66
Structural Identifiers
SMILESC1CC(CCC1CN)O.Cl
InChIInChI=1S/C7H15NO.ClH/c8-5-6-1-3-7(9)4-2-6;/h6-7,9H,1-5,8H2;1H
InChIKeyDWWWGZSFABKRSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

cis-4-(Aminomethyl)cyclohexanol hydrochloride (1394042-77-3): Stereospecific Cyclohexane Building Block for Medicinal Chemistry


cis-4-(Aminomethyl)cyclohexanol hydrochloride is a bifunctional cyclohexane derivative with a precisely defined cis-1,4-disubstitution pattern, featuring both an aminomethyl (-CH2NH2) group and a hydroxyl (-OH) group in a cis relationship on the cyclohexane ring . This hydrochloride salt (C7H16ClNO, MW 165.66) provides a stable, preformed cationic intermediate with enhanced aqueous solubility and handling characteristics for downstream synthesis [1]. The compound serves as a versatile scaffold in medicinal chemistry, where its rigid cyclohexane core offers a constrained spatial orientation of functional groups, making it valuable for the synthesis of chiral ligands, peptidomimetics, and other stereochemically defined bioactive molecules [2].

Why Generic 4-(Aminomethyl)cyclohexanol Cannot Replace the cis-Isomer Hydrochloride Salt


Procurement of a generic, unstereotyped "4-(aminomethyl)cyclohexanol" or its trans isomer introduces significant risk of divergent experimental outcomes. The spatial arrangement of functional groups—specifically, the cis versus trans configuration—dictates the three-dimensional presentation of key pharmacophoric elements, which can directly influence target binding affinity, selectivity, and overall molecular stability [1]. Additionally, substitution with the free base (C7H15NO, MW 129.2) instead of the hydrochloride salt alters solubility, hygroscopicity, and the compound's suitability for direct use in coupling reactions without a separate neutralization step . The following evidence details the quantifiable consequences of selecting the correct, stereochemically defined hydrochloride salt.

Quantitative Evidence for the Selection of cis-4-(Aminomethyl)cyclohexanol hydrochloride over Analogs


Stereochemical Configuration: cis- vs. trans-4-(Aminomethyl)cyclohexanol

The target compound is defined by its cis stereochemistry (1,4-substitution with groups on the same face), which imparts a different 3D spatial profile compared to its trans analog. While direct head-to-head biological data for this specific pair is not publicly available, the broader chemical principle is well-established: the cis configuration of 1,4-disubstituted cyclohexanes presents functional groups in a different vector and dihedral angle relative to the trans isomer. For example, in the cis isomer, the aminomethyl and hydroxyl groups are positioned on the same face of the cyclohexane ring, enabling chelation or dual interactions with a target that are sterically impossible for the trans isomer . This class-level inference is supported by the general observation that cis-disubstituted cyclohexanes can exhibit different binding modes and potencies in biological systems compared to their trans counterparts [1].

Medicinal Chemistry Stereochemistry Pharmacophore Modeling

Salt Form: Hydrochloride Salt vs. Free Base

The compound is provided as the hydrochloride salt (C7H16ClNO), which offers distinct physicochemical advantages over the free base form (C7H15NO). The hydrochloride salt is a crystalline solid with improved aqueous solubility and handling properties, crucial for reproducible experimental outcomes . A calculated PSA (Polar Surface Area) of 46.25 Ų and a LogP of 1.99850 for the parent molecule suggest moderate polarity and lipophilicity, which are further modulated by the salt form [1]. In contrast, the free base 4-(aminomethyl)cyclohexanol (MW 129.2) is often an oil or low-melting solid with different solubility and stability characteristics . The hydrochloride form provides a pre-activated nucleophile for amide bond formation and other coupling reactions, eliminating the need for an in situ protonation step.

Chemical Synthesis Formulation Solubility

CYP Enzyme Interaction Profile: cis-4-(Aminomethyl)cyclohexanol

The compound has been evaluated for its interaction with key cytochrome P450 (CYP) enzymes. Data from BindingDB indicate that 4-(aminomethyl)cyclohexanol exhibits weak to negligible inhibition of CYP1A1 and CYP2B1, with reported IC50 values of 5,000 nM and 53,000 nM, respectively, in rat liver microsomal assays [1]. Further, its binding affinity (Kd) for CYP2A6 is 4,500 nM and for CYP2A13 is 580 nM, suggesting a low potential for drug-drug interactions via these pathways [2]. This profile supports its utility as a building block or intermediate with a favorable in vitro safety margin.

Drug Metabolism Cytochrome P450 In vitro ADME

Precision Applications for cis-4-(Aminomethyl)cyclohexanol hydrochloride (1394042-77-3)


Synthesis of Chiral Ligands and Catalysts

The rigid, stereodefined cis-cyclohexane core serves as an excellent scaffold for constructing chiral ligands for asymmetric catalysis. The orthogonal amine and alcohol functionalities allow for sequential, chemoselective modifications to introduce diverse coordinating groups, while the cis stereochemistry ensures a specific spatial orientation that can influence enantioselectivity in catalytic reactions [1].

Medicinal Chemistry: Constrained Peptidomimetics

The compound can function as a conformationally restricted replacement for flexible amino alcohol linkers in peptidomimetic design. The cis-1,4-substitution pattern can enforce a turn or specific 3D conformation that mimics secondary protein structure, potentially enhancing target affinity and metabolic stability. Its favorable CYP profile (Section 3, Evidence 3) makes it a lower-risk building block for incorporation into lead series [1].

Bioconjugation and Chemical Biology Probes

The amine group can be readily functionalized with biotin, fluorophores, or affinity tags, while the hydroxyl group can serve as an attachment point for solid supports or other biomolecules. The hydrochloride salt form provides a stable, water-soluble reagent for aqueous bioconjugation chemistries, ensuring consistent performance in biological assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-4-(Aminomethyl)cyclohexanol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.